Nolasiban - 1477482-19-1

Nolasiban

Catalog Number: EVT-267637
CAS Number: 1477482-19-1
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nolasiban is under investigation in clinical trial NCT03081208 (Phase 3 Placebo Controlled Study of Nolasiban to Improve Pregnancy Rates in Women Undergoing IVF/ICSI).
Source and Classification

Nolasiban is classified under the category of oxytocin receptor antagonists. It was developed by ObsEva SA, a biopharmaceutical company based in Switzerland. The compound is known chemically as C20H22N2O3, with a molecular weight of approximately 350.4 g/mol .

Synthesis Analysis

The synthesis of nolasiban involves a complex eight-step process starting from 4-bromobenzoic acid. The method includes several key reactions:

  1. Formation of 4-(2-methylphenyl)benzoic acid: A slurry of 4-bromobenzoic acid is treated with potassium carbonate and o-tolylboronic acid in a palladium-catalyzed coupling reaction.
  2. Conversion to acid chloride: The resulting acid is converted to its corresponding acid chloride using thionyl chloride.
  3. Formation of pyrrolidine derivative: This step involves reacting the acid chloride with 4-hydroxy-l-proline in tetrahydrofuran and water.
  4. Final steps: Subsequent reactions include the introduction of methoxyimino and reduction steps to yield nolasiban .

The detailed technical aspects of each reaction are monitored using techniques such as proton nuclear magnetic resonance spectroscopy and thin-layer chromatography to ensure completion and purity.

Molecular Structure Analysis

The molecular structure of nolasiban can be represented as follows:

  • Chemical Formula: C20H22N2O3
  • Structural Representation: The structure features a biphenyl moiety and a pyrrolidine ring, which is crucial for its activity as an antagonist at the oxytocin receptor.

Chemical Structure .

Chemical Reactions Analysis

Nolasiban primarily acts through its competitive antagonism at the oxytocin receptor. The chemical reactions involved in its mechanism include:

  • Binding to Oxytocin Receptors: Nolasiban competes with oxytocin for binding sites on the receptor, inhibiting downstream signaling pathways that lead to uterine contractions.
  • Effect on Uterine Activity: By blocking these receptors, nolasiban reduces spontaneous and oxytocin-induced uterine contractions, which is critical during embryo implantation .
Mechanism of Action

Nolasiban's mechanism of action involves several processes:

  1. Oxytocin Receptor Antagonism: By binding to the oxytocin receptors, nolasiban prevents oxytocin from exerting its effects, which include uterine contraction.
  2. Increased Endometrial Receptivity: Studies suggest that antagonizing these receptors may enhance endometrial perfusion and decidualization, thus improving conditions for embryo implantation .
  3. Cardiovascular Safety Profile: Clinical studies have shown that nolasiban does not significantly affect cardiac safety parameters, making it a viable candidate for use in reproductive medicine .
Physical and Chemical Properties Analysis

Nolasiban exhibits several notable physical and chemical properties:

  • Solubility: It has good solubility in various solvents, which facilitates its formulation for oral administration.
  • Stability: The compound remains stable under physiological conditions, which is essential for its efficacy during treatment.
  • Molecular Weight: Approximately 350.4 g/mol, which influences its pharmacokinetic properties .
Applications

Nolasiban's primary application lies within the realm of reproductive health:

  • Assisted Reproductive Technologies (ART): It is being studied for its potential to improve pregnancy rates following IVF procedures by enhancing endometrial receptivity and reducing uterine contractions during embryo transfer.
  • Clinical Trials: Nolasiban has undergone various clinical trials demonstrating its efficacy in increasing ongoing pregnancy rates among women undergoing IVF treatments .
Introduction to Nolasiban in Reproductive Medicine

Nolasiban (chemical name: 4-[(4S)-4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]benzonitrile) is an orally active, selective oxytocin receptor antagonist (OTR-ant) developed to address the critical challenge of embryo implantation failure in assisted reproductive technologies (ART). Its development emerged from the recognition that uterine receptivity—not embryo quality—is the limiting factor in approximately one-third of IVF failures [1] [7]. By targeting oxytocin-mediated pathways implicated in uterine contractility, perfusion, and decidualization, nolasiban represents a pharmacologic strategy to optimize the endometrial environment during embryo transfer (ET).

Rationale for Oxytocin Receptor Antagonism in Infertility Management

Oxytocin (OT), a neurohypophysial hormone, binds to G-protein-coupled oxytocin receptors (OTR) densely expressed in the myometrium, endometrium, and uterine vasculature during the implantation window. Elevated OT signaling in hormonally primed IVF cycles contributes to:

  • Excessive Uterine Contractions: High-frequency contractions (>3–5/min) mechanically displace embryos, reducing implantation rates by 30–50% [7] [4].
  • Impaired Endometrial Perfusion: OT-induced vasoconstriction decreases subendometrial blood flow, limiting nutrient/oxygen delivery to the implantation site [2] [4].
  • Dysregulated Decidualization: Aberrant OTR activation suppresses critical mediators of endometrial receptivity (e.g., CXCL12, DPP4) and promotes inflammatory cascades [2] [4].

Preclinical studies confirmed that OTR blockade:

  • Reduced spontaneous and OT-induced uterine contractions by >50% in human myometrial strips [4]
  • Increased endometrial blood flow velocity by 15–20% within 4 hours of administration [2]
  • Normalized expression of implantation-related genes (e.g., OLFM4, DPP4, CXCL12) in endometrial biopsies [2] [4]

Table 1: Key Molecular Targets of Nolasiban in Endometrial Receptivity

GeneFunction in ImplantationRegulation by Nolasiban
CXCL12Chemoattraction of trophoblastsUpregulated [2]
DPP4Matrix remodeling during invasionUpregulated [2]
OLFM4Embryo-endometrial adhesionUpregulated [2]
IDO2Immunomodulation of deciduaDownregulated [4]

Nolasiban’s Role in Assisted Reproductive Technologies (ART)

Nolasiban’s pharmacologic profile distinguishes it from peptide-based OTR antagonists (e.g., atosiban):

  • Oral bioavailability: Enables convenient pre-ET dosing (~4 hours prior) [1]
  • Extended half-life: ~12 hours, sustaining receptor blockade >24 hours [4]
  • High OTR specificity: Ki = 52 nM; >100-fold selectivity over vasopressin receptors [4]

Table 2: Clinical Efficacy of Nolasiban in IVF Cycles (Meta-Analysis of IMPLANT Trials [1])

OutcomeNolasiban 900 mg (n=846)Placebo (n=864)Treatment Effect (95% CI)
Ongoing Pregnancy (10 wks)35.8%30.8%+5.0% (0.5–9.6%)
Live Birth Rate32.6%28.2%+4.4% (−0.10–8.93%)
Clinical Pregnancy42.4%37.2%+5.2% (0.8–9.6%)

Mechanistic studies in healthy volunteers demonstrated:

  • Uterine Contraction Reduction: Median contraction frequency decreased by 40–60% at 4–6h post-dose (900 mg and 1800 mg cohorts) [2]
  • Perfusion Enhancement: Endometrial vascularization index increased by 15–30% (Doppler ultrasound) [4]
  • Gene Expression Modulation: Significant differential expression of 10 endometrial genes linked to receptivity (e.g., DPP4, CXCL12, IDO2) at 1800 mg dose [2]

Notably, pharmacokinetic/pharmacodynamic modeling revealed a positive correlation between nolasiban exposure and pregnancy likelihood, suggesting higher doses (e.g., 1800 mg) may be more effective [1] [4].

Properties

CAS Number

1477482-19-1

Product Name

Nolasiban

IUPAC Name

[(2S,4Z)-2-(hydroxymethyl)-4-methoxyiminopyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H22N2O3/c1-14-5-3-4-6-19(14)15-7-9-16(10-8-15)20(24)22-12-17(21-25-2)11-18(22)13-23/h3-10,18,23H,11-13H2,1-2H3/b21-17-/t18-/m0/s1

InChI Key

OLUJSZLBWZWGJT-HGBKYHTQSA-N

SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO

Solubility

Soluble in DMSO, not in water

Synonyms

OBE-001; OBE001; OBE001; Erlosiban

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO

Isomeric SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N\OC)/C[C@H]3CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.